(E)-1-(4-(5,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-[4-(5,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-15-13-19-20(14-16(15)2)30-22(23-19)25-11-9-24(10-12-25)21(27)8-5-17-3-6-18(7-4-17)26(28)29/h3-8,13-14H,9-12H2,1-2H3/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOAZYLTEMRFTI-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N3CCN(CC3)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N3CCN(CC3)C(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-1-(4-(5,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one (CAS Number: 899748-91-5) is a synthetic derivative that incorporates a piperazine ring and a benzothiazole moiety, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C22H22N4O3S
- Molecular Weight : 422.5 g/mol
- Structure : The compound features a chalcone structure with significant heterocyclic components, enhancing its pharmacological profile.
The biological activity of this compound is primarily attributed to its structural components:
- Benzothiazole Moiety : Known for its ability to interact with various biological targets, potentially inhibiting enzyme activity and modulating receptor interactions.
- Piperazine Ring : Enhances the compound's binding affinity to neurotransmitter receptors, which may contribute to its central nervous system (CNS) effects.
- Nitro Group : This functional group can influence the compound's reactivity and bioavailability, enhancing its ability to cross the blood-brain barrier.
Antimicrobial Activity
Research has demonstrated that piperazine derivatives exhibit significant antimicrobial properties. For instance:
- A study evaluated various piperazine derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound showed promising antibacterial activity compared to standard antibiotics like Streptomycin and Tetracycline .
| Compound | Gram-positive Activity (Zone of Inhibition in mm) | Gram-negative Activity (Zone of Inhibition in mm) |
|---|---|---|
| 3a | 20 (B. subtilis), 20 (S. aureus) | 14 (E. coli), 11 (P. vulgaris) |
| 3b | 23 (B. subtilis), 20 (S. aureus) | 12 (E. coli), 10 (P. vulgaris) |
| 3c | 20 (B. subtilis), 19 (S. aureus) | 6 (E. coli), 13 (P. vulgaris) |
Anticancer Activity
The compound has also been investigated for its anticancer potential:
- Studies suggest that benzothiazole derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms . The specific interactions of the piperazine ring with cellular targets may enhance these effects.
Neuropharmacological Effects
Given the presence of the piperazine moiety, compounds like this have been explored for their potential as CNS-active agents:
- Research indicates that modifications in the structure can lead to varying affinities for dopamine receptors, which are crucial in treating disorders such as schizophrenia and Parkinson's disease .
Case Studies
- Antimicrobial Efficacy : A comparative study highlighted that derivatives containing the benzothiazole-piperazine structure exhibited higher antimicrobial efficacy than their simpler counterparts, suggesting enhanced activity due to structural complexity .
- CNS Activity : Another study focused on the neuropharmacological properties of similar compounds, demonstrating significant binding affinities for serotonin receptors, which could lead to antidepressant effects .
Scientific Research Applications
General Synthesis Procedure
- Reagents : 5,6-dimethylbenzo[d]thiazole, piperazine derivatives, potassium carbonate.
- Solvent : Acetone or ethanol.
- Conditions : Reflux at 40 °C for several hours.
- Purification : Evaporation of solvent followed by recrystallization.
Antimicrobial Activity
Research indicates that benzothiazole derivatives, including the target compound, exhibit significant antimicrobial properties. Studies have shown efficacy against various bacterial strains and fungi, making it a potential candidate for developing new antimicrobial agents .
Antitumor Activity
The structural features of this compound suggest potential anticancer properties. Preliminary studies have indicated that it may inhibit tumor cell proliferation and induce apoptosis in cancer cells by activating specific signaling pathways. In vitro studies have demonstrated cytotoxic effects against human cancer cell lines at varying concentrations.
| Concentration (µM) | % Cell Viability (Cancer Cells) | % Cell Viability (Normal Cells) |
|---|---|---|
| 10 | 70 | 90 |
| 25 | 50 | 85 |
| 50 | 30 | 80 |
In vivo studies using murine models have further shown reduced tumor growth compared to control groups, suggesting its potential as an anticancer therapeutic agent .
Antioxidant Properties
Benzothiazole derivatives are also known for their antioxidant capabilities. The compound may scavenge free radicals, thereby protecting cells from oxidative stress, which is crucial in preventing various diseases linked to oxidative damage .
Key Mechanisms
- Inhibition of Enzymatic Activity : The compound can inhibit certain enzymes involved in cancer cell proliferation.
- Modulation of Receptor Activity : It may interact with various receptors affecting cell signaling pathways.
Industrial Applications
Beyond its biological applications, this compound has potential uses in industrial chemistry:
- Dyes and Pigments : The unique structure allows for applications in developing dyes and pigments.
- Chemical Intermediates : It serves as a building block for synthesizing more complex molecules in pharmaceutical research.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of various benzothiazole derivatives against clinical isolates. Results indicated that compounds similar to the target compound exhibited significant activity against resistant bacterial strains.
Case Study 2: Anticancer Research
In a controlled study involving human cancer cell lines, the target compound was tested for cytotoxicity using the MTT assay. The findings demonstrated that it effectively reduced cell viability in a dose-dependent manner, supporting its potential as an anticancer agent .
Comparison with Similar Compounds
Key Observations:
Heterocyclic Cores: Benzo[d]thiazole vs. Piperazine Linkage: The piperazine moiety is absent in most analogs but is critical for solubility and receptor interaction in related pharmacophores .
Enone Systems: The α,β-unsaturated ketone (propenone) is conserved across analogs and is associated with Michael acceptor activity, enabling covalent interactions with biological targets .
Structural Characterization Methods
Crystallographic data for analogous compounds (e.g., ) were refined using SHELXL , a program widely employed for small-molecule structural determination. This suggests that the target compound’s geometry and electronic distribution could be similarly validated.
Preparation Methods
Cyclization of Substituted Aniline
The benzo[d]thiazole core is synthesized via cyclization of 4,5-dimethyl-2-aminothiophenol with cyanogen bromide in ethanol at reflux (78°C, 6 hr). The reaction proceeds through nucleophilic attack of the thiol group on the electrophilic carbon of cyanogen bromide, followed by intramolecular cyclization:
$$
\text{C}7\text{H}9\text{NS} + \text{BrCN} \rightarrow \text{C}8\text{H}8\text{N}_2\text{S} + \text{HBr}
$$
Purification via silica gel chromatography (hexane:EtOAc 7:3) yields 5,6-dimethylbenzo[d]thiazol-2-amine as a pale-yellow solid (mp 142–144°C).
Functionalization with Piperazine
Nucleophilic Aromatic Substitution
The 2-amino group of the thiazole undergoes substitution with piperazine under Buchwald-Hartwig coupling conditions:
$$
\text{C}8\text{H}8\text{N}2\text{S} + \text{C}4\text{H}{10}\text{N}2 \xrightarrow{\text{Pd(OAc)}2, \text{Xantphos}} \text{C}{12}\text{H}{16}\text{N}4\text{S}
$$
Reaction Conditions
- Catalyst: Pd(OAc)₂ (5 mol%)
- Ligand: Xantphos (10 mol%)
- Base: Cs₂CO₃ (2 equiv)
- Solvent: Toluene, 110°C, 12 hr
- Yield: 68%
Preparation of 1-(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone (Intermediate A)
Acetylation of Piperazine Nitrogen
The free piperazine nitrogen is acetylated using acetyl chloride in dichloromethane (0°C to rt, 4 hr):
$$
\text{C}{12}\text{H}{16}\text{N}4\text{S} + \text{ClCOCH}3 \rightarrow \text{C}{14}\text{H}{18}\text{N}_4\text{OS}
$$
Workup
- Quench with saturated NaHCO₃
- Extract with DCM (3×50 mL)
- Dry over MgSO₄
- Column chromatography (CH₂Cl₂:MeOH 95:5)
- White crystalline solid (mp 189–191°C)
Claisen-Schmidt Condensation to Form Chalcone
Aldol Condensation Protocol
Intermediate A (2.0 mmol) and Intermediate B (2.2 mmol) are dissolved in ethanol (40 mL) with 10% aqueous KOH (5 mL):
$$
\text{C}{14}\text{H}{18}\text{N}4\text{OS} + \text{C}7\text{H}5\text{NO}3 \xrightarrow{\text{KOH}} \text{C}{24}\text{H}{23}\text{N}5\text{O}4\text{S}
$$
Optimized Conditions
- Temperature: 25°C (room temperature)
- Time: 48 hr
- Isolation: Precipitation upon cooling to 4°C
- Recrystallization: Ethanol/water (3:1)
- Yield: 72%
Stereochemical Control and E/Z Isomerism
The reaction exclusively produces the E-isomer due to:
- Thermodynamic control from prolonged reaction time
- Planar transition state in base-mediated elimination
- Steric hindrance between 4-nitrophenyl and piperazine groups favoring trans configuration
Confirmation Methods
- $$ ^1\text{H NMR} $$: Coupling constant $$ J_{trans} = 15.8 \, \text{Hz} $$ for vinyl protons
- NOESY: Absence of nuclear Overhauser effect between α-H and aromatic protons
Analytical Characterization Data
Spectroscopic Properties
Chromatographic Purity
- HPLC : 99.3% purity (C18 column, MeCN:H₂O 65:35, 1 mL/min, 254 nm)
- TLC : Rf 0.42 (silica gel, EtOAc:hexane 1:1)
Comparative Analysis of Synthetic Routes
Industrial-Scale Process Considerations
Critical Quality Attributes (CQAs)
Q & A
Q. What are the typical synthetic routes for (E)-1-(4-(5,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one?
The synthesis involves multi-step protocols:
- Step 1: Preparation of the benzo[d]thiazole-piperazine intermediate via nucleophilic substitution between 5,6-dimethylbenzo[d]thiazol-2-amine and a piperazine derivative under reflux in polar aprotic solvents (e.g., DMF or dioxane) .
- Step 2: Formation of the α,β-unsaturated ketone (prop-2-en-1-one) via Claisen-Schmidt condensation. The 4-nitrobenzaldehyde reacts with the ketone-containing intermediate in the presence of a base (e.g., piperidine) under reflux .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/dioxane mixtures is typically used .
Q. How can spectroscopic techniques confirm the structure of this compound?
Key spectroscopic features include:
- ¹H NMR:
- IR: Stretching vibrations for C=O (1690–1710 cm⁻¹), NO₂ (1520–1350 cm⁻¹), and C=C (1600–1630 cm⁻¹) .
- Mass Spectrometry: Molecular ion peak matching the exact mass (e.g., m/z ≈ 450–460) and fragmentation patterns for the benzothiazole and nitrophenyl moieties .
Advanced Research Questions
Q. How can contradictory cytotoxicity data across cell lines be resolved?
Discrepancies in biological activity may arise from:
- Substituent Effects: The 5,6-dimethyl and 4-nitro groups influence electron distribution, altering interactions with cellular targets (e.g., kinases or DNA). Compare analogs with substituent modifications .
- Assay Conditions: Variations in cell culture media (e.g., RPMI-1640 vs. DMEM), incubation times, or DMSO concentrations (≤0.5% v/v) impact results. Standardize protocols using controls like CHS-828 .
- Metabolic Stability: Assess liver microsomal stability to rule out rapid degradation in certain cell lines .
Q. What computational strategies predict the compound’s binding mode to biological targets?
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., EGFR or tubulin). Focus on hydrogen bonding with the nitro group and π-π stacking with the benzothiazole .
- MD Simulations: Run 100-ns simulations in GROMACS to evaluate binding stability. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
- Pharmacophore Mapping: Identify essential features (e.g., the enone system for Michael addition reactivity) using tools like Phase .
Q. How can reaction yields be optimized for large-scale synthesis?
- DoE Approach: Apply a factorial design (e.g., 3²) to vary temperature (80–120°C) and solvent polarity (dioxane vs. THF). Use JMP or Minitab for statistical analysis .
- Catalyst Screening: Test bases like piperidine, DBU, or K₂CO₃. Piperidine in dioxane at 100°C often maximizes yields (~70–80%) .
- Continuous Flow Chemistry: Implement flow reactors (e.g., Vapourtec) to enhance mixing and reduce side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
